molecular formula C14H18N5NaO11P B021598 Adenylosuccinic acid sodium salt CAS No. 102129-67-9

Adenylosuccinic acid sodium salt

Cat. No.: B021598
CAS No.: 102129-67-9
M. Wt: 486.28 g/mol
InChI Key: BATYGONZNKBHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenylosuccinic acid sodium salt (CAS: 19046-78-7) is the sodium salt form of adenylosuccinic acid (ASA), a purine ribonucleoside monophosphate. ASA is an intermediate in the purine nucleotide cycle, where it is synthesized from inosine monophosphate (IMP) and aspartate via the enzyme adenylosuccinate synthase. It is subsequently cleaved by adenylosuccinate lyase to produce adenosine monophosphate (AMP) and fumarate, linking purine metabolism to the tricarboxylic acid (TCA) cycle .

Properties

CAS No.

102129-67-9

Molecular Formula

C14H18N5NaO11P

Molecular Weight

486.28 g/mol

InChI

InChI=1S/C14H18N5O11P.Na/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28);

InChI Key

BATYGONZNKBHMI-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O.[Na]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O.[Na]

Origin of Product

United States

Scientific Research Applications

Metabolic Pathway Studies

ASA is primarily utilized in studies exploring metabolic pathways related to purine metabolism. Its role in the PNC makes it a valuable tool for understanding energy production at the cellular level. Research indicates that ASA can correct metabolic anomalies associated with conditions like Duchenne muscular dystrophy (DMD) by influencing mitochondrial function and energy metabolism .

Therapeutic Potential in Muscular Dystrophies

Adenylosuccinic acid has been investigated as a therapeutic agent for DMD, a genetic disorder characterized by progressive muscle degeneration. Clinical trials conducted in the 1980s and 1990s suggested that ASA could improve muscle function and reduce biomarkers of muscle damage, such as serum creatine kinase levels . Although the research was halted due to funding issues, ASA remains a candidate for further exploration due to its non-toxic nature and potential benefits in muscle wasting conditions .

Non-Toxicity and Safety Profile

Recent studies have demonstrated that ASA is non-toxic to human myoblasts and exhibits an LD50 greater than 5000 mg/kg in animal models, indicating a favorable safety profile . This characteristic makes it an attractive candidate for clinical applications, especially in populations vulnerable to muscle degeneration.

Clinical Trials in Duchenne Muscular Dystrophy

  • Study Design: A decade-long clinical trial assessed the safety and efficacy of ASA in DMD patients.
  • Findings: ASA treatment showed no significant adverse effects on liver or kidney function, supporting its safety for chronic use .
  • Outcome: Although the trial was discontinued, findings indicated potential benefits in muscle function improvement.

In Vitro Studies on Myoblast Viability

  • Experiment: Human myoblasts were treated with varying concentrations of ASA (10 nM – 1 mM).
  • Results: ASA increased cell viability without inducing toxicity, suggesting its role as a protective agent in muscle cells .
  • Conclusion: These results support further investigation into ASA's mechanisms of action in muscle health.

Summary of Applications

Application AreaDescription
Metabolic Pathway StudiesInvestigates energy production and purine metabolism roles of ASA
Therapeutic Use in Muscular DystrophiesPotential treatment for DMD; improves muscle function and reduces damage biomarkers
Non-Toxicity ProfileDemonstrated non-toxic effects on cells and high doses in animal models

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • DMD Therapy : ASA (300–3,000 µg/mL) reduced necrotic fibers and calcium overload in murine models, highlighting its muscle-protective effects .
  • Metabolomics : Elevated ASA levels correlate with enhanced energy utilization in Chaka sheep, influencing meat flavor via purine metabolism .
  • Drug Interactions: Allopurinol, a xanthine oxidase inhibitor, decreases ASA levels, underscoring its sensitivity to purine pathway modulation .

Preparation Methods

Synthesis of 6-Sulfoxide/Sulphone Purine Precursors

The process begins with the oxidation of 6-thiopurine derivatives to sulfoxides or sulphones. For example, 6-chloro-9-(β-D-ribofuranosyl)purine is treated with 3-chloroperbenzoic acid, yielding sulfoxide (88% isolated yield) and sulphone (65% yield) intermediates. These intermediates are critical for subsequent nucleophilic displacement reactions.

Coupling with Protected L-Aspartate

Dibenzyl L-aspartate reacts with the sulfoxide intermediate in N,N-dimethylacetamide at 70–75°C for 28 hours, forming dibenzyl N-[9-(2,3-O-cyclopentylidene-β-D-ribofuranosyl)purin-6-yl]-L-aspartate (11) with ~70% yield. The cyclopentylidene and benzyl groups enhance solubility in organic solvents, enabling silica gel chromatography for purification.

Deprotection and Phosphorylation

Removing protecting groups involves sequential treatments:

  • Cyclopentylidene Removal : Acidic hydrolysis (e.g., 80% acetic acid) cleaves the cyclopentylidene group.

  • Benzyl Ester Hydrolysis : Hydrogenolysis over palladium catalyst removes benzyl groups.

  • Phosphorylation : Dibenzyl phosphorochloridate phosphorylates the 5′-OH group, followed by deprotection to yield adenylosuccinic acid.

The final product is converted to its sodium salt by neutralization with NaOH, achieving ≥95% purity.

Table 1: Key Reaction Parameters in Chemical Synthesis

StepReagents/ConditionsYieldPurity
Sulfoxide Formation3-Chloroperbenzoic acid, CH₂Cl₂, 0°C88%90%
Aspartate CouplingDibenzyl L-aspartate, DMA, 70°C, 28 hrs70%85%
Deprotection80% AcOH, H₂/Pd-C95%98%
PhosphorylationDibenzyl phosphorochloridate, Pyridine, -40°C66%99.5%

Enzymatic Synthesis Using Adenylosuccinate Lyase

Enzymatic methods leverage adenylosuccinate lyase (EC 4.3.2.2) to catalyze the reverse reaction: fumarate + AMP → adenylosuccinic acid. While less common for large-scale production, this approach offers stereochemical precision.

Reaction Setup

Adenylosuccinate lyase is incubated with 1.72 mM adenylosuccinic acid (prepared in 50 mM potassium phosphate buffer, pH 7.0) at 25°C. The reaction progress is monitored spectrophotometrically at 280 nm, tracking fumarate release.

Challenges in Enzymatic Synthesis

  • Purification Complexity : Unprotected adenylosuccinic acid requires anion-exchange chromatography, which becomes impractical at scale.

  • Cost and Stability : Enzyme procurement and instability under non-aqueous conditions limit industrial adoption.

Comparative Analysis of Synthesis Routes

Yield and Scalability

  • Chemical Synthesis : Achieves 66% overall yield for the sodium salt, with scalability demonstrated at multi-gram scales.

  • Enzymatic Synthesis : Yields are variable (50–70%), but the method is restricted to milligram quantities due to purification bottlenecks.

Purity and Applications

  • Chemically synthesized batches reach 99.5% purity, suitable for therapeutic research (e.g., Duchenne muscular dystrophy studies).

  • Enzymatic products may contain residual proteins, necessitating additional purification for cell culture applications.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Recent advancements suggest replacing N,N-dimethylacetamide with cyclopentyl methyl ether (CPME), a greener solvent, improving reaction safety without compromising yield.

Crystallization Techniques

Slow antisolvent addition (e.g., ethanol into aqueous sodium adenylosuccinate) produces monocrystalline forms with consistent particle size distribution, critical for pharmaceutical formulations .

Q & A

Q. What is the role of adenylosuccinic acid sodium salt in purine nucleotide biosynthesis, and how can its enzymatic synthesis be replicated in vitro?

Adenylosuccinic acid (ASA) sodium salt is a critical intermediate in the de novo purine biosynthesis pathway. It is synthesized from inosine monophosphate (IMP) and L-aspartate via adenylosuccinate synthetase (ADSS), requiring GTP as a cofactor . To replicate this in vitro, researchers should:

  • Use purified ADSS enzyme or cell lysates expressing ADSS.
  • Optimize reaction conditions (pH 7.2–7.5, 37°C, GTP supplementation).
  • Monitor conversion efficiency via HPLC or spectrophotometric assays (e.g., absorbance at 280 nm for AMP detection post-cleavage by adenylosuccinate lyase) .

Q. What are standard methodologies for quantifying this compound in biological samples?

  • Liquid Chromatography (HPLC/UHPLC): Use reversed-phase C18 columns with UV detection at 254 nm. Mobile phases often include ammonium acetate buffers .
  • Enzymatic Assays: Couple ASA with adenylosuccinate lyase to generate AMP and fumarate; measure fumarate via malate dehydrogenase-coupled reactions .
  • Mass Spectrometry (LC-MS): Employ stable isotope-labeled internal standards (e.g., 13C^{13}\text{C}-ASA) for high sensitivity in complex matrices .

Q. How does this compound differ structurally and functionally from related purine intermediates like succinyl-AMP?

ASA contains an aspartate moiety linked to AMP via a succinyl group, distinguishing it from succinyl-AMP, which lacks the aspartate residue. Functionally, ASA is specific to AMP synthesis, while succinyl-AMP is not a natural metabolite . Structural validation can be performed via 1H^1\text{H}-NMR (e.g., aspartate proton signals at δ 2.6–3.0 ppm) or enzymatic specificity assays .

Advanced Research Questions

Q. How can contradictory data on adenylosuccinic acid’s role in cancer metabolism be resolved?

ASA’s dual role—as a metabolic intermediate and potential antimetabolite—requires context-specific analysis:

  • In IMPDH-inhibited cells: ASA accumulates, disrupting AMP synthesis and inducing purine starvation, which may suppress tumor growth .
  • In ADSS-overexpressing cancers: ASA supports rapid AMP production, promoting proliferation. Methodological Recommendations:
  • Use isotopic tracing (15N^{15}\text{N}-aspartate) to track ASA flux in cancer models.
  • Combine genetic knockdown (ADSS, adenylosuccinate lyase) with metabolomics to identify context-dependent effects .

Q. What experimental designs are optimal for studying ASA sodium salt in Duchenne muscular dystrophy (DMD) models?

Preclinical studies in mdx mice show ASA improves muscle function by enhancing nucleotide recycling and activating Nrf2-mediated cytoprotection . Key design considerations:

  • Dosing: 175–1750 mg/kg ASA sodium salt dissolved in PBS (pH 7.2), administered orally or intraperitoneally .
  • Endpoint Metrics: Measure serum creatine kinase (muscle damage), grip strength, and histopathological features (e.g., fibrosis reduction) .
  • Controls: Include purine pathway inhibitors (e.g., mycophenolate) to isolate ASA-specific effects .

Q. How can researchers address solubility and stability challenges in ASA sodium salt formulations?

  • Solubility: ASA sodium salt dissolves optimally in phosphate-buffered saline (10 mg/mL at pH 7.2). For higher concentrations, use sonication or mild heating (37°C) .
  • Stability: Store lyophilized powder at -20°C; avoid freeze-thaw cycles in solution. Degradation products (e.g., fumarate) can be monitored via LC-MS .

Q. What mechanisms explain ASA’s modulation of Nrf2 in oxidative stress models?

ASA indirectly activates Nrf2 by depleting glutathione via fumarate accumulation, which modifies Keap1 cysteine residues and releases Nrf2 for nuclear translocation . Experimental validation:

  • Use Nrf2-knockout mice to confirm ASA’s dependency on this pathway.
  • Measure fumarate levels and glutathione redox status in treated tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.